molecular formula C9H6N2S B14805504 4-(Isothiocyanatomethyl)benzonitrile

4-(Isothiocyanatomethyl)benzonitrile

Cat. No.: B14805504
M. Wt: 174.22 g/mol
InChI Key: TZQWCCPNIOIMFE-UHFFFAOYSA-N
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Description

4-Isothiocyanatomethyl-benzonitrile is an organic compound with the molecular formula C9H6N2S. It is characterized by the presence of both an isothiocyanate group and a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatomethyl-benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of 4-isothiocyanatomethyl-benzonitrile can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatomethyl-benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-isothiocyanatomethyl-benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of aldehyde dehydrogenase, an enzyme involved in the detoxification of aldehydes in cells. This inhibition can lead to the accumulation of toxic aldehydes, resulting in cell death. This property is particularly useful in targeting cancer cells, which often have elevated levels of aldehyde dehydrogenase .

Comparison with Similar Compounds

  • 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
  • Bis(isothiocyanatomethyl)benzene
  • Phenyl isothiocyanate

Comparison: 4-Isothiocyanatomethyl-benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, it lacks the trifluoromethyl group, which can significantly alter its chemical properties and reactivity. Bis(isothiocyanatomethyl)benzene, on the other hand, contains two isothiocyanate groups, making it more reactive and potentially more toxic .

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

4-(isothiocyanatomethyl)benzonitrile

InChI

InChI=1S/C9H6N2S/c10-5-8-1-3-9(4-2-8)6-11-7-12/h1-4H,6H2

InChI Key

TZQWCCPNIOIMFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=C=S)C#N

Origin of Product

United States

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